2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
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Overview
Description
2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a piperazine ring substituted with a methoxybenzoyl group
Mechanism of Action
Target of Action
It is known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active sites of the receptors, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to influence the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation and other neurological functions .
Pharmacokinetics
It is known that piperazine, a common structural motif found in f5614-0130, can positively modulate the pharmacokinetic properties of a drug substance . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would significantly impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the benzodiazole core reacts with a piperazine derivative.
Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzodiazole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the benzodiazole ring.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar core structure but differ in the substitution pattern on the piperazine ring.
4-(4-bromophenyl)piperazin-1-yl derivatives: These compounds have a bromophenyl group instead of a methoxybenzoyl group, leading to different chemical and biological properties.
Uniqueness
2-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxybenzoyl group can influence its binding affinity and selectivity towards certain receptors, making it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHWGGZKTRBSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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